7-Methoxyimidazo[1,2-a]pyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Two-Step One-Pot Synthesis:
Step 1: React 2-aminopyridine with N,N-dimethylformamide dimethyl acetal to produce an intermediate.
Conditions: Moderate to high yields, mild conditions.
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Microwave Irradiation Method:
Procedure: Condense 2-aminopyridines with α-bromoketones under microwave irradiation.
Conditions: Solvent- and catalyst-free, high yields, environmentally benign.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives of 7-Methoxyimidazo[1,2-a]pyridin-3-amine.
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Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of the compound.
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Substitution:
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives at various positions on the imidazo[1,2-a]pyridine ring
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Exhibits potential as an antituberculosis agent .
- Investigated for its antiviral, antibacterial, and anticancer properties .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
- In the case of its antituberculosis activity, it targets specific bacterial enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
-
Imidazo[1,2-a]pyridine:
- Basic structure without the methoxy group.
- Exhibits similar biological activities but with different potency and selectivity.
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7-Methoxyimidazo[1,2-b]pyridazine:
- Similar structure with a pyridazine ring instead of a pyridine ring.
- Different biological activities and applications .
Uniqueness:
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,9H2,1H3 |
InChI Key |
HZBOJIQJVQOLMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)N |
Origin of Product |
United States |
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